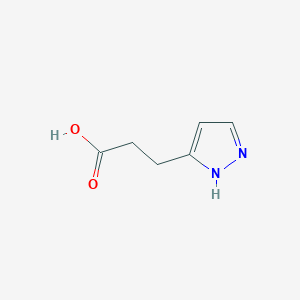

1H-Pyrazole-3-propanoic acid

Description

Historical Trajectory and Evolution of Pyrazole (B372694) Chemistry in Academic Pursuits

The journey of pyrazole chemistry began in the late 19th century, marking a significant chapter in the history of heterocyclic compounds. The term "pyrazole" was first coined in 1883 by German chemist Ludwig Knorr, who was investigating the reactions of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776). wikipedia.orgijrpr.comijraset.com This work led to the accidental synthesis of the first pyrazole derivative, a pyrazolone (B3327878) named Antipyrine, which was found to have potent antipyretic and analgesic properties, stimulating widespread interest in this new class of compounds. globalresearchonline.netsphinxsai.comhilarispublisher.com

Following this initial discovery, the parent pyrazole ring was first synthesized by Eduard Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.netmdpi.com Another classical method for synthesizing the pyrazole core was developed by Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) with diazomethane. wikipedia.orgijraset.com

The most foundational and enduring method for creating substituted pyrazoles is the Knorr synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. ijrpr.commdpi.comnumberanalytics.com This versatile reaction has been the bedrock of pyrazole synthesis for over a century. Over the years, the synthetic arsenal (B13267) for accessing pyrazole derivatives has expanded significantly, with modern chemistry introducing more sophisticated methods. These include 1,3-dipolar cycloadditions, multicomponent reactions that allow for the construction of complex molecules in a single step, and transition metal-catalyzed cross-coupling reactions. numberanalytics.comnih.govmdpi.com

The natural world also provided a new dimension to pyrazole chemistry with the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959. wikipedia.org This discovery underscored the presence of this heterocyclic system in biological entities, further fueling research into its potential applications.

| Milestone | Scientist(s) | Year | Description |

| Coined the term "Pyrazole" and synthesized the first pyrazolone derivative (Antipyrine) | Ludwig Knorr | 1883 | Synthesized 1-phenyl-3-methyl-5-pyrazolone from the reaction of ethyl acetoacetate and phenylhydrazine. globalresearchonline.nethilarispublisher.com |

| First synthesis of the parent pyrazole ring | Eduard Buchner | 1889 | Achieved the synthesis of pyrazole via decarboxylation. globalresearchonline.netmdpi.com |

| Classical pyrazole synthesis | Hans von Pechmann | 1898 | Developed a method to synthesize pyrazole from acetylene and diazomethane. wikipedia.orgijraset.com |

| Isolation of the first natural pyrazole | Not specified | 1959 | 1-pyrazolyl-alanine was isolated from watermelon seeds. wikipedia.org |

The Significance of the Pyrazole Heterocycle in Contemporary Organic and Medicinal Chemistry Research

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgtandfonline.com This status is due to its remarkable ability to serve as a core structure for compounds exhibiting a wide spectrum of biological activities. wisdomlib.org The versatility of the pyrazole nucleus allows it to interact with various biological targets, leading to its incorporation into numerous therapeutic agents. globalresearchonline.netrsc.org

Pyrazole derivatives have demonstrated a vast array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, analgesic, anticonvulsant, and antidiabetic effects. ijrpr.comglobalresearchonline.netroyal-chem.com The significance of this heterocycle is highlighted by its presence in several blockbuster drugs. For instance, Celecoxib is a selective COX-2 inhibitor used for pain and inflammation, Sildenafil is used to treat erectile dysfunction, and a number of modern anticancer drugs, such as Ibrutinib, Axitinib, and Ruxolitinib, are kinase inhibitors built upon a pyrazole framework. mdpi.comnih.govtandfonline.com

Beyond medicine, pyrazole derivatives are crucial in agriculture, where they are used as effective fungicides, insecticides, and herbicides. globalresearchonline.netnih.govroyal-chem.com In the realm of organic synthesis, the pyrazole ring is a versatile building block for constructing more complex heterocyclic systems. sphinxsai.comencyclopedia.pub Its reactivity is well-defined, with electrophilic substitution reactions typically occurring at the C4 position, while the C3 and C5 positions are susceptible to nucleophilic attack. mdpi.comnih.gov This predictable reactivity, combined with its structural stability, makes pyrazole a highly valued component in the synthetic chemist's toolkit. royal-chem.com

| Drug Name | Therapeutic Class | Significance |

| Celecoxib | Anti-inflammatory (COX-2 Inhibitor) | A widely used nonsteroidal anti-inflammatory drug (NSAID) for treating arthritis and acute pain. wikipedia.orgnih.govroyal-chem.com |

| Sildenafil | Erectile Dysfunction Agent (PDE5 Inhibitor) | A first-in-class oral therapy that has had a major societal and clinical impact. nih.govtandfonline.com |

| Rimonabant | Anti-obesity Agent (CB1 Blocker) | A selective CB1 receptor blocker, though later withdrawn due to side effects. nih.govmetu.edu.tr |

| Axitinib | Anticancer (Kinase Inhibitor) | Used for the treatment of certain types of cancer, particularly renal cell carcinoma. tandfonline.com |

| Ibrutinib | Anticancer (Kinase Inhibitor) | A targeted therapy used to treat various hematological cancers. tandfonline.com |

Overview of Carboxylic Acid Functionalities in Bioactive Chemical Entities and Materials Science

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry, playing a pivotal role in both biological systems and materials science. Its structure, consisting of a hydroxyl group attached to a carbonyl carbon, imparts distinct and valuable properties. numberanalytics.comnumberanalytics.com

In the pharmaceutical sciences, the carboxylic acid moiety is a common feature in a vast number of drugs. It is estimated that approximately 25% of all commercialized pharmaceuticals contain a carboxylic acid group. wiley-vch.de Its prevalence is largely due to its ability to significantly influence a molecule's pharmacokinetic properties. The group is acidic and typically ionized at physiological pH, which can enhance aqueous solubility. wiley-vch.deresearchgate.net Furthermore, the carboxylic acid group is an excellent hydrogen bond donor and acceptor, making it a key component of many pharmacophores by enabling strong binding interactions with the active sites of enzymes and receptors. wiley-vch.deresearchgate.net Well-known drug classes that rely on this functionality include nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and β-lactam antibiotics such as penicillins. numberanalytics.comwiley-vch.de

In the field of materials science, carboxylic acids are indispensable building blocks. patsnap.com They are used as monomers for the synthesis of important polymers like polyesters (e.g., PET) and polyamides (e.g., nylon). patsnap.comwikipedia.org The ability of carboxylic acids to coordinate with metal ions has made them essential linkers in the construction of metal-organic frameworks (MOFs), which are materials with applications in gas storage and catalysis. scbt.com Additionally, they are employed to functionalize the surfaces of nanomaterials to improve their compatibility for biomedical applications and are integral to the development of biodegradable polymers, contributing to advances in sustainable chemistry. patsnap.comscbt.comresearchgate.net

Defining the Research Landscape of 1H-Pyrazole-3-propanoic acid as a Key Structural Motif

This compound stands as a key structural motif by integrating the pharmacologically significant pyrazole ring with the functionally versatile propanoic acid side chain. This specific arrangement, with the three-carbon acid chain attached to the C3 position of the pyrazole, creates a scaffold that has attracted considerable interest in medicinal chemistry for the design of new therapeutic agents.

The research landscape for this compound is primarily defined by the synthesis and biological evaluation of its derivatives. The core structure serves as a starting point for chemical modifications aimed at optimizing activity against specific biological targets. For example, researchers have synthesized amide derivatives of 3-[1-(pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids and demonstrated their potential as analgesic agents. tubitak.gov.trresearchgate.net In another line of investigation, derivatives such as 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)propanoic acid have been explored for their anti-inflammatory, anticancer, and antimicrobial properties. ontosight.ai

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

3-(1H-pyrazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-4-7-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10) |

InChI Key |

SPSDYSZCWKVDLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1)CCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Chemical Transformations of 1h Pyrazole 3 Propanoic Acid and Its Derivatives

Established Synthetic Routes to the 1H-Pyrazole-3-propanoic acid Core

Traditional methods for synthesizing the pyrazole (B372694) ring, a key structural motif in these compounds, have been well-documented. These routes often involve the formation of the heterocyclic ring as a primary step, followed by the introduction or modification of the propanoic acid side chain.

Cyclocondensation Reactions Employing Pyrazole Precursors

A cornerstone of pyrazole synthesis is the cyclocondensation reaction, which typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.com This approach is highly versatile, allowing for the introduction of various substituents onto the pyrazole ring. For the synthesis of this compound, a pre-functionalized 1,3-dicarbonyl compound bearing a propanoic acid or a precursor group can be employed.

Another established method involves the reaction of hydrazones with α,β-unsaturated carbonyl compounds. This can be followed by oxidation to yield the desired pyrazole derivative. The regioselectivity of these reactions, which determines the final substitution pattern on the pyrazole ring, can often be controlled by the reaction conditions and the nature of the substituents on the starting materials. rsc.org

| Precursor Type | Reagent | Key Transformation | Reference |

| 1,3-Dicarbonyl Compound | Hydrazine | Cyclocondensation | |

| Hydrazone | α,β-Unsaturated Carbonyl Compound | Cyclization/Oxidation | rsc.org |

| β-Ketoester | Phenylhydrazine (B124118) | Knorr Cyclization | metu.edu.tr |

Construction of the Pyrazole Ring with Propanoic Acid Side Chains

An alternative strategy involves the direct construction of the pyrazole ring with the propanoic acid side chain already incorporated into one of the precursors. This can be achieved through several synthetic pathways.

One common method is the reaction of a suitable pyrazole precursor with a reagent containing the propanoic acid moiety, such as ethyl 2-bromopropanoate, followed by saponification. Another approach involves the use of a 1,3-dipolar cycloaddition between a hydrazine and a 1,3-dielectrophile that already contains the propanoic acid side chain or a convertible functional group.

For instance, the synthesis of (S)-alpha-Amino-1H-pyrazole-3-propanoic acid involves the formation of the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine, followed by the introduction of the amino group and the attachment of the propanoic acid moiety. The propanoic acid side chain can be installed via reaction with an appropriate ester or acid chloride, followed by hydrolysis.

Innovative and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, economical, and environmentally friendly methods for the synthesis of pyrazole derivatives. These modern approaches often focus on reducing the number of synthetic steps, minimizing waste, and utilizing milder reaction conditions.

One-Pot Synthesis Protocols and Multicomponent Reactions

A notable example is the "one-pot" synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids. organic-chemistry.orgthieme-connect.com This procedure combines a MeONa/LiCl-mediated sterically hindered Claisen condensation, a Knorr reaction, and hydrolysis in a single sequence. organic-chemistry.orgthieme-connect.com Similarly, a metal-free, two-component, one-pot approach has been developed for the synthesis of 3,5-disubstituted 1H-pyrazoles from propargylic alcohols. organic-chemistry.org

| Reaction Type | Key Features | Reactants | Reference |

| One-Pot Synthesis | Combines multiple steps (Claisen condensation, Knorr reaction, hydrolysis) without isolating intermediates. | Alkylphenones, Diethyl oxalate, Arylhydrazines | organic-chemistry.orgthieme-connect.com |

| Multicomponent Reaction | Four-component reaction in an aqueous medium. | (Hetero)aromatic aldehydes, Hydrazine hydrate (B1144303), β-ketoesters, Malononitrile | mdpi.com |

| One-Pot Synthesis | Metal-free, acid-catalyzed propargylation followed by base-mediated cyclization. | Propargylic alcohols, N,N-diprotected hydrazines | organic-chemistry.orgorganic-chemistry.org |

Catalytic Methods in Pyrazole-Propanoic Acid Synthesis

The use of catalysts has revolutionized the synthesis of pyrazoles, offering improved efficiency, selectivity, and milder reaction conditions. rsc.orgacs.org Both homogeneous and heterogeneous catalysts have been employed to facilitate various steps in the synthesis of this compound and its derivatives.

For example, nano-ZnO has been shown to be an effective catalyst for the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine. nih.gov In another instance, Zn[(l)proline]2 has been utilized as an efficient catalyst for pyrazole synthesis in pure water at room temperature. researchgate.net The development of catalytic methods aligns with the principles of green chemistry by reducing the need for stoichiometric reagents and often enabling the use of more environmentally benign solvents. rsc.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pyrazole-propanoic acid derivatives. rsc.orgpharmacophorejournal.com This involves a conscious effort to minimize the environmental impact of chemical processes. Key aspects of green chemistry in this context include the use of safer solvents, energy-efficient reaction conditions, and the development of catalyst-free reactions.

Recent advancements have focused on utilizing water as a solvent, which is non-toxic and renewable. rsc.orgrsc.org Microwave and ultrasound-assisted synthesis have also been explored as energy-efficient techniques that can significantly reduce reaction times. rsc.orgnih.gov Furthermore, catalyst-free multicomponent reactions in aqueous media have been developed, offering an even more environmentally friendly approach to the synthesis of pyranopyrazole derivatives. nih.gov The use of biodegradable composites as catalysts also represents a significant step towards sustainable chemical synthesis. rsc.org

Regioselective Functionalization of the Pyrazole Moiety

The pyrazole ring is a versatile scaffold in medicinal chemistry, and its functionalization allows for the fine-tuning of a molecule's biological and physicochemical properties. nih.gov The reactivity of the pyrazole ring is influenced by the two adjacent nitrogen atoms and the substituents present. Generally, the C-4 position is susceptible to electrophilic aromatic substitution, while the C-5 position can be functionalized in the presence of strong bases. scholaris.ca Direct functionalization at the C-3 position is less common but can be achieved through specific strategies. scholaris.ca

N-Substitution Strategies (e.g., Alkylation, Arylation)

N-substitution of the pyrazole ring is a common strategy to introduce structural diversity.

N-Alkylation: Alkyl groups can be introduced onto the pyrazole nitrogen using various methods. One common approach involves the use of a base, such as sodium hydride, to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide. nih.govsemanticscholar.org For instance, N-substituted 3,5-diarylpyrazole derivatives have been synthesized by N-alkylation using sodium hydride and the corresponding alkyl or benzyl (B1604629) halides at room temperature. nih.govsemanticscholar.org

N-Arylation: The introduction of aryl groups at the pyrazole nitrogen can be achieved through transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation has proven to be an effective method. For example, 3-(Diphenylphosphino)propanoic acid has been used as an efficient ligand in copper-catalyzed N-arylation of 1H-pyrazole with aryl iodides and bromides, affording the corresponding N-arylpyrazoles in good yields. rhhz.netresearchgate.net The reaction conditions can be optimized, with catalysts like Cu(OAc)₂ and a suitable base in a solvent like 1,4-dioxane. rhhz.net Another approach involves the Chan-Lam coupling, which utilizes arylboronic acids in the presence of a copper catalyst and a base. nih.govsemanticscholar.org

Table 1: Examples of N-Substitution Reactions on Pyrazole Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3,5-diphenylpyrazole (B73989) ester | i: NaH, DMF, 0 °C; ii: R-Hal, 0 °C to RT | N-alkylated 3,5-diphenylpyrazole ester | nih.govsemanticscholar.org |

| 1H-pyrazole | Aryl halide, Cu(OAc)₂, 3-(Diphenylphosphino)propanoic acid, NaOH, 1,4-dioxane, 100-120 °C | N-aryl-1H-pyrazole | rhhz.net |

| Trityl-protected pyrazole hydroxamate | Aryl boronic acid, Cu(OAc)₂, TEA, molecular sieves, DCM, RT | N-aryl pyrazole | nih.govsemanticscholar.org |

C-Substitution at Pyrazole Ring Positions (e.g., C-4, C-5)

Functionalization at the carbon atoms of the pyrazole ring is crucial for developing new derivatives with specific properties.

C-4 Substitution: The C-4 position of the pyrazole ring is nucleophilic and readily undergoes electrophilic substitution reactions. researchgate.net

Halogenation: Halogenation at the C-4 position can be achieved using various reagents. For instance, 1,3-diaryl-4-halo-1H-pyrazoles have been synthesized through a 1,3-dipolar cycloaddition of 3-arylsydnones with 2-aryl-1,1-dihalo-1-alkenes. sphinxsai.comnih.gov N-iodosuccinimide can be used for the iodination of the C-4 position. scholaris.ca

Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the C-4 position of pyrazoles. nih.govumich.edu This involves the reaction of a hydrazone with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.gov

C-5 Substitution: The C-5 position is generally less reactive towards electrophiles than the C-4 position. researchgate.net However, functionalization at C-5 can be achieved through various strategies.

Palladium-Catalyzed Arylation: Direct arylation at the C-5 position can be accomplished using palladium catalysis. To control regioselectivity and avoid mixtures of C-4 and C-5 arylated products, a blocking group at the C-4 position is often employed. academie-sciences.fr An ester function at C-4 has been shown to be an effective and removable blocking group, enabling regioselective arylation at the C-5 position with a wide range of aryl bromides. academie-sciences.fr

Functionalization via Lithiation: The C-5 proton is the most acidic, making C-5 deprotonation with a strong base followed by reaction with an electrophile a viable strategy for functionalization. researchgate.net

Table 2: Examples of C-Substitution Reactions on Pyrazole Derivatives

| Position | Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| C-4 | Halogenation | 3-arylsydnone, 2-aryl-1,1-dihalo-1-alkene, Cs₂CO₃, xylene, 160 °C | 1,3-diaryl-4-halo-1H-pyrazole | nih.gov |

| C-4 | Formylation | Hydrazone, POCl₃, DMF | Pyrazole-4-carbaldehyde | nih.gov |

| C-5 | Arylation | Ethyl 1-methylpyrazole-4-carboxylate, aryl bromide, Pd catalyst | C-5 arylated pyrazole | academie-sciences.fr |

Chemical Modifications of the Propanoic Acid Side Chain

The propanoic acid side chain of this compound offers another site for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Conversion to Esters, Amides, and Hydrazides

The carboxylic acid functionality can be readily converted into various derivatives.

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com For example, the synthesis of pyrazole derivatives often involves the formation of methyl or ethyl esters as intermediates. nih.govsemanticscholar.orgrsc.org

Amides: Amides are typically synthesized by activating the carboxylic acid, for example, with ethyl chloroformate in the presence of a base like triethylamine, followed by reaction with an appropriate amine. psu.edu A series of amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids have been prepared using this method. psu.edutubitak.gov.tr

Hydrazides: The reaction of the carboxylic acid or its ester with hydrazine hydrate leads to the formation of hydrazides. researchgate.net Pyridazine hydrazide appended phenoxy acetic acid derivatives have been synthesized, highlighting the utility of this transformation. researchgate.net

Table 3: Conversion of the Propanoic Acid Side Chain

| Derivative | Reagents and Conditions | Product Class | Reference |

|---|---|---|---|

| Ester | Alcohol, Acid catalyst | Pyrazole-3-propanoate ester | mdpi.com |

| Amide | Ethyl chloroformate, Triethylamine, Amine | Pyrazole-3-propanamide | psu.edutubitak.gov.tr |

| Hydrazide | Hydrazine hydrate | Pyrazole-3-propanehydrazide | researchgate.net |

Reductions and Oxidations Affecting the Carboxylic Acid Functionality

The carboxylic acid group can undergo both reduction and oxidation reactions.

Reduction: Carboxylic acids can be reduced to primary alcohols. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. chemguide.co.uk The reaction is usually carried out in a dry ether solvent, followed by an acidic workup. chemguide.co.uk While specific examples for this compound are not detailed in the provided results, this is a general and well-established reaction for carboxylic acids.

Oxidation: The propanoic acid side chain itself can be subject to oxidation, potentially leading to ketones or further degradation depending on the oxidizing agent and reaction conditions.

Introduction of Additional Functional Groups onto the Propanoic Acid Chain

Further functionalization of the propanoic acid chain can introduce additional complexity and functionality. For instance, α-amino acids containing a pyrazole moiety have been synthesized. rsc.org One approach involves a Horner-Wadsworth-Emmons reaction of an aspartic acid-derived β-keto phosphonate (B1237965) ester with aromatic aldehydes to give β-aryl α,β-unsaturated ketones. Subsequent treatment with phenylhydrazine and oxidation leads to the regioselective synthesis of pyrazole-derived α-amino acids. rsc.org Additionally, the introduction of a fluorine atom onto the propanoic acid chain has been reported, for example, in 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, which can enhance metabolic stability. vulcanchem.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 1h Pyrazole 3 Propanoic Acid Analogues

Elucidating the Influence of Pyrazole (B372694) Ring Substituents on Biological Activities

The pyrazole ring is a versatile scaffold whose biological activity can be finely tuned by introducing various substituents. rroij.com The nature, position, and orientation of these substituents can dramatically alter the compound's interaction with biological targets. researchgate.netmdpi.com

The substitution pattern on the pyrazole ring is a critical determinant of biological activity. researchgate.net Modifications at the N-1, C-4, and C-5 positions have been extensively explored to enhance potency and selectivity.

N-1 Position: Substitution at the N-1 nitrogen is often crucial for modulating activity. For instance, in a series of pyrazole-based inhibitors, the introduction of aryl groups at the N-1 position was found to be a key element for potent antagonism of the hTRPV1 receptor. nih.gov Specifically, a 3-chlorophenyl group at the N-1 position of 3-(trifluoromethyl)pyrazole (B122699) analogues resulted in exceptionally potent antagonists. nih.gov In other cases, N-acetyl substitution showed promising results for anticancer activity against the HCT-116 cell line, whereas N-phenyl substitution decreased activity. tandfonline.com

C-4 Position: The C-4 position of the pyrazole ring is susceptible to electrophilic substitution. globalresearchonline.net Introducing substituents at this position can modulate the electronic characteristics of the ring. researchgate.net For example, in the development of antiproliferative agents, pyrazoles with an anilino substituent at C-3 and a hydrogen at C-4 were found to be more active than more sterically hindered congeners. mdpi.com

C-5 Position: Substituents at the C-5 position significantly influence biological activity, often interacting with specific pockets in target proteins. researchgate.net In the context of NAAA inhibitors, extending the size of an alkyl group at the C-5 position was generally well-tolerated, with an n-propyl chain providing a threefold increase in potency compared to the initial hit compound. nih.gov However, combining substitutions at both C-3 and C-5, such as a 3,5-diethyl substitution, sometimes led to a drop in activity compared to mono-substituted analogues, suggesting a defined lipophilic pocket of a specific size. nih.gov For certain anticancer hybrids, attaching a halogen (like Br or Cl) to the 5-position of an associated isatin (B1672199) scaffold enhanced activity. nih.gov

Table 1: Impact of Pyrazole Ring Substitution on Biological Activity

| Compound Analogue | Substitution Position(s) | Substituent(s) | Target/Activity | Measurement (IC50/Ki) | Source |

|---|---|---|---|---|---|

| Pyrazole Sulfonamide | C-5 | Methyl | NAAA Inhibition | 1 (Reference) | nih.gov |

| Pyrazole Sulfonamide | C-5 | n-Propyl | NAAA Inhibition | 0.33 µM | nih.gov |

| Pyrazole Sulfonamide | C-5 | Ethyl | NAAA Inhibition | 0.62 µM | nih.gov |

| Pyrazole Sulfonamide | C-5 | iso-Propyl | NAAA Inhibition | 0.64 µM | nih.gov |

| Pyrazole Sulfonamide | C-3 / C-5 | Methyl / Trifluoromethyl | NAAA Inhibition | 3.29 µM | nih.gov |

| Pyrazole Propanamide | N-1 / C-3 | 3-Chlorophenyl / tert-Butyl | hTRPV1 Antagonism | 0.1 nM | nih.gov |

| Pyrazole Propanamide | N-1 / C-3 | 3-Chlorophenyl / Trifluoromethyl | hTRPV1 Antagonism | 0.1 nM | nih.gov |

The biological activity of 1H-pyrazole-3-propanoic acid analogues is governed by the interplay of electronic and steric effects of the substituents on the pyrazole ring. nih.govnih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents significantly alters the electron density of the pyrazole ring, influencing its ability to interact with biological targets through mechanisms like hydrogen bonding and π-π stacking. researchgate.netrroij.com For example, studies on NAAA inhibitors revealed that an electron-withdrawing trifluoromethyl group at the C-3 position, paired with a C-5 methyl group, resulted in a micromolar inhibitor (IC50 = 3.29 µM). nih.gov Conversely, an electron-donating methoxy (B1213986) group at the same position led to a complete loss of detectable activity. nih.gov Similarly, research on antinociceptive agents suggests that adding electron-withdrawing groups like nitro and bromo enhances efficacy. frontiersin.org

Steric Factors: The size and spatial arrangement of substituents (steric hindrance) are critical for ensuring a proper fit within the binding site of a target protein. researchgate.net Bulky substituents can prevent the molecule from adopting the optimal conformation for binding, while smaller substituents might not provide sufficient interaction. researchgate.net In the development of meprin inhibitors, replacing a phenyl group at the C-3(5) position with smaller (methyl) or larger (benzyl) groups led to a decrease in inhibitory activity. semanticscholar.orgnih.gov However, a cyclopentyl group, which has a different spatial arrangement, maintained a similar level of activity, highlighting the complex role of substituent shape and size. semanticscholar.orgnih.gov

Characterization of the Propanoic Acid Chain's Role in Modulating Biological Responses

The propanoic acid side chain is a key functional group that significantly influences the pharmacokinetic and pharmacodynamic properties of these pyrazole derivatives. ontosight.ainumberanalytics.com Its length, saturation, and chemical modifications can dictate how the molecule interacts with its biological target.

The length and saturation of the aliphatic chain connecting the pyrazole ring to the carboxylic acid group are important for orienting the molecule within a binding site. Studies have shown that chain length can be inversely proportional to pharmacological efficacy. researchgate.net For meprin inhibitors, modifying the linker between the pyrazole core and a hydroxamic acid moiety showed that a specific chain length is optimal. A shorter acetic acid linker was found to be beneficial for activity compared to longer chains. semanticscholar.orgnih.gov The introduction of unsaturation, such as an alkene, can also be a strategy to create more rigid analogues, potentially improving binding affinity by reducing conformational freedom. scispace.com

The carboxylic acid group is a crucial feature, often acting as a key interaction point with biological targets through hydrogen bonding or ionic interactions. numberanalytics.com Derivatization of this group into esters, amides, or other isosteres is a common strategy to modulate activity, stability, and cell permeability. scispace.com

For instance, a series of amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids were synthesized and showed potent analgesic activity, with some derivatives being significantly more active than others based on the nature of the amide substituent. researchgate.net In another study, pyrazolyl amides with an aromatic substituent on the amide nitrogen were found to be critical for antiproliferative activity. mdpi.com Replacing the carboxylic acid with bioisosteres like a hydroxamic acid can also be a successful strategy, as demonstrated in the development of meprin inhibitors where it acts as a zinc-chelating group. semanticscholar.orgnih.gov Similarly, converting the ester precursor of an inhibitor into a more stable amide or alkene derivative was shown to be a viable strategy for creating stable inhibitors. scispace.com

Table 2: Influence of Carboxylic Acid Derivatization on Biological Activity

| Parent Scaffold | Derivative Type | Target/Activity | Key Finding | Source |

|---|---|---|---|---|

| Pyrazole Ester | Alkene Isostere | WNV NS2B-NS3 Proteinase Inhibition | Highly stable inhibitor (IC50 = 13.8 µM) | scispace.com |

| Pyrazole Ester | Amide Isostere | WNV NS2B-NS3 Proteinase Inhibition | Highly stable inhibitor (IC50 = 16.0 µM) | scispace.com |

| Pyrazole-3-propanoic acid | Amide Derivatives | Analgesic Activity | Certain amide substitutions significantly increased activity | researchgate.net |

| Pyrazole-3-carboxylic acid | Hydroxamic acid | Meprin α Inhibition | Potent inhibition (low nM range), acts as zinc-chelator | semanticscholar.orgnih.gov |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide | Pyrazole carboxylic acid amides | Carbonic Anhydrase Inhibition | Amide derivatives were more potent inhibitors than parent compound | nih.gov |

Conformational Flexibility and Stereochemical Implications in SAR Studies

The three-dimensional structure of a molecule is paramount to its biological function. Conformational flexibility and stereochemistry are critical aspects of SAR studies for this compound analogues.

The ability of a molecule to adopt different shapes (conformations) can influence its binding to a target. jmchemsci.com While some flexibility is necessary to enter a binding pocket, a highly flexible molecule may have a significant entropic penalty upon binding, leading to lower affinity. jmchemsci.com Constraining the conformation, for example by introducing rigid bicyclic scaffolds, can be beneficial. In one study, constraining a piperidine (B6355638) ring into a more rigid azabicyclo[3.2.1]octane scaffold led to a five-fold boost in potency. acs.org Molecular dynamics simulations are often employed to understand the dynamic behavior and conformational flexibility of pyrazole-based ligands. researchgate.net

Stereochemistry, the specific spatial arrangement of atoms, is also a decisive factor. Biological systems are chiral, and often only one enantiomer (a non-superimposable mirror image) of a drug will bind effectively to its target. SAR studies have repeatedly shown that biological activity can be stereospecific. For potent hTRPV1 antagonists, the activity was found to be stereospecific for the S-configuration of the propionamide (B166681) moiety, with a change in stereochemistry leading to a more than 100-fold reduction in potency. nih.govresearchgate.net Similarly, the stereochemistry of substituents on aza-bridged bicyclic scaffolds was found to be crucial, with endo- and exo-configurations showing different levels of inhibitory effect depending on their position. nih.govacs.org

Computational and Statistical Approaches to SAR/QSAR Modeling

The development of predictive QSAR models relies on various computational and statistical methods to establish a correlation between the structural features of molecules and their observed biological responses. nih.gov These models are instrumental in screening virtual libraries of compounds and prioritizing them for synthesis and biological testing, thus accelerating the drug discovery process. asianpubs.org

Descriptor-based QSAR is a computational technique that aims to establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activities. nih.gov These descriptors can be categorized into various classes, including constitutional, topological, geometrical, and electronic, among others. By identifying the key descriptors that influence the activity of a series of molecules, a predictive QSAR model can be developed.

Several QSAR studies have been conducted on pyrazole derivatives to predict their activity against various biological targets. For instance, 2D-QSAR models have been developed for 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.gov In one such study, the models were built using partial least-squares (PLS) and stepwise multiple linear regression (SW-MLR) methods. nih.gov The statistical quality of the developed models is crucial for their predictive power. Key statistical parameters include the squared correlation coefficient (r²), which indicates the goodness of fit, and the cross-validated correlation coefficient (q²), which assesses the model's predictive ability. ijpsr.com

A study on 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives as monoamine oxidase A (MAO-A) inhibitors also utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) to derive predictive models. researchgate.net These models help in understanding the steric and electronic field requirements for potent inhibitory activity. researchgate.net

The following table summarizes the findings of a representative 2D-QSAR study on a series of pyrazole derivatives, highlighting the significant descriptors and the statistical validation of the model.

Table 1: Descriptor-Based 2D-QSAR Model for Pyrazole Analogues

| Model Statistics | Value | Descriptors | Contribution |

|---|---|---|---|

| r² (squared correlation coefficient) | 0.8059 | SssCH₂ count | Influences activity |

| pred_r² (predictive r²) | 0.7861 | SsFcount | Influences activity |

| Chlorines count | Positively correlated with activity | ||

| SddsN (nitro) count | Influences activity | ||

| T_T_Cl_1 | Influences activity | ||

| T_N_F_3 | Influences activity | ||

| SssOE-index | Influences activity |

Data derived from a study on N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors.

These QSAR models can then be used to predict the biological activity of new, unsynthesized pyrazole derivatives, thereby prioritizing the synthesis of compounds with the highest predicted potency. nih.gov

Pharmacophore modeling is another crucial computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. researchgate.net A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). nih.gov

For pyrazole derivatives, pharmacophore models have been successfully generated to understand their binding modes with various enzymes. In a study on pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors, a pharmacophore model was developed based on a set of active compounds. nih.gov The best model consisted of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. nih.gov This model provided valuable insights into the key interaction points within the active site of the DPP-4 enzyme.

Similarly, a pharmacophore model for pyrazole-based inhibitors of Factor XIa (FXIa) was developed to guide the design of new anticoagulant agents. mdpi.com The model helped in identifying the privileged fragments and their optimal spatial arrangement required for potent FXIa inhibition. mdpi.com

The features of a representative pharmacophore model for a series of pyrazole analogues are presented in the table below.

Table 2: Pharmacophore Model Features for Pyrazole Analogues

| Pharmacophore Feature | Number of Features | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | 1 | Forms hydrogen bonds with receptor |

| Hydrogen Bond Donor (HBD) | 1 | Forms hydrogen bonds with receptor |

| Hydrophobic (HY) | 2 | Engages in hydrophobic interactions |

| Aromatic Ring (AR) | Not specified in this model | Can participate in π-π stacking |

Data derived from a study on pyrazole-3-carbohydrazone derivatives as DPP-4 inhibitors. nih.gov

By aligning new pyrazole-based designs to such a pharmacophore model, researchers can prioritize compounds that are more likely to exhibit the desired biological activity, thus optimizing their interaction with the target. nih.gov

Mechanistic Investigations of Biological Activities of 1h Pyrazole 3 Propanoic Acid Derivatives in Vitro and in Vivo Preclinical Models

Anti-inflammatory Efficacy and Molecular Mechanisms

The anti-inflammatory potential of 1H-pyrazole-3-propanoic acid derivatives is attributed to their ability to modulate key components of the inflammatory cascade. Research has focused on their interaction with cyclooxygenase enzymes, inflammatory signaling pathways, and the production of pro-inflammatory cytokines.

A primary mechanism for the anti-inflammatory action of many pyrazole (B372694) derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis. researchgate.net Many research efforts have focused on developing derivatives that selectively inhibit COX-2, the inducible isoform overexpressed at sites of inflammation, while sparing COX-1, the constitutive isoform involved in physiological functions like gastric protection. This selectivity is considered a key strategy for developing anti-inflammatory agents with improved safety profiles. acs.orgdntb.gov.ua

Several studies have synthesized and evaluated polysubstituted pyrazoles and related heterocyclic systems for their COX inhibitory activity. For instance, a series of 1,3,4-trisubstituted pyrazole derivatives demonstrated better COX-2 inhibition than the standard drug Celecoxib. nih.gov Another study on 5-hydroxy-3-methyl-1-phenyl-4-substituted-1H-pyrazole derivatives identified compounds with distinctive COX-2 inhibition and noticeable selectivity. nih.gov Specifically, compounds designated as 10 and 27 were found to be nearly as active as celecoxib and exhibited significant COX-2 selectivity. nih.gov Similarly, certain pyrazole-3-propanoic acid derivatives have been identified as dual inhibitors of both leukotriene biosynthesis and COX-1 activity. nih.gov

Interactive Table: COX-2 Inhibition by 1H-Pyrazole Derivatives

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|---|

| PYZ16 | 0.52 | >5.6 | 10.73 | nih.gov |

| PYZ31 | 0.01987 | - | - | acs.orgnih.gov |

| PYZ40 | - | - | 8.22 | acs.orgnih.gov |

| PYZ41 | - | - | 9.31 | acs.orgnih.gov |

| Compound 10 | - | - | 7.83 | nih.gov |

| Compound 17 | - | - | 6.87 | nih.gov |

| Compound 27 | - | - | 7.16 | nih.gov |

| Celecoxib (Reference) | 0.78 | 7.42 | 9.51 | nih.gov |

Note: A higher Selectivity Index (SI) indicates greater selectivity for COX-2 over COX-1. Some data points for IC50 were not available in the sources.

Beyond COX inhibition, derivatives of this compound modulate other key inflammatory pathways. A notable target is the P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-glucose, which is involved in innate immune system responses. nih.gov Antagonism of the P2Y14R signaling pathway is considered a potential therapeutic strategy for inflammatory diseases. nih.govnih.gov

Researchers have designed and synthesized series of pyrazole analogues as novel P2Y14R antagonists. nih.gov Through a scaffold hopping strategy, a series of 5-amide-1H-pyrazole-3-carboxyl derivatives were developed. The optimized compound, 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid (Compound 16), demonstrated potent P2Y14R antagonism with an IC50 value of 1.93 nM. This compound showed a strong binding ability to the receptor and high selectivity. nih.gov Such antagonists can effectively block the chemotaxis of human neutrophils stimulated by UDP-glucose, highlighting their potential to interfere with the cellular processes of inflammation. nih.gov

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). alliedacademies.orgnih.govresearchgate.net Several this compound derivatives have demonstrated the ability to suppress the production of these key mediators.

In an acute peritonitis model, the potent P2Y14R antagonist Compound 16 was shown to effectively reduce the levels of IL-6, IL-1β, and TNF-α in mice induced by lipopolysaccharide (LPS). nih.gov Other studies have focused on different pyrazole scaffolds. A series of 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles were evaluated for their ability to inhibit TNF-α and IL-1β. alliedacademies.org The results indicated that specific compounds within this series could significantly suppress the serum levels of these pro-inflammatory cytokines in arthritic models. alliedacademies.org Similarly, other novel compounds have shown significant inhibitory effects on the secretion of both IL-6 and IL-1β from macrophages. mdpi.com

Interactive Table: Inhibition of Pro-inflammatory Cytokines

| Compound Class/Name | Cytokine Inhibited | Model System | Key Finding | Reference |

|---|---|---|---|---|

| 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid (Compound 16) | IL-6, IL-1β, TNF-α | LPS-induced acute peritonitis in mice | Effectively reduced levels of all three cytokines. | nih.gov |

| 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles (Compounds 1, 2, 12) | TNF-α, IL-1β | Arthritic animal model | Suppressed serum levels of both cytokines. | alliedacademies.org |

| 2,5-diaminobenzoxazole derivatives (Compound 3e) | IL-6, IL-1β | Macrophages | Significant inhibition of secretion of both cytokines. | mdpi.com |

| 2,5-diaminobenzoxazole derivatives (Compound 3a) | IL-1β | Macrophages | Potent inhibition of IL-1β. | mdpi.com |

The carrageenan-induced paw edema model is a standard and well-characterized in vivo assay for evaluating the acute anti-inflammatory activity of new compounds. nih.govcreative-biolabs.commdpi.com This model involves the injection of carrageenan, an irritant, into the paw of a rodent, which induces a reproducible inflammatory response characterized by edema. creative-biolabs.comcreative-bioarray.com

Numerous pyrazole derivatives have been screened using this model to confirm their anti-inflammatory efficacy in a living system. researchgate.net For example, a study screening twelve newly synthesized pyrazole derivatives identified four compounds with significant anti-inflammatory activity in the carrageenan-induced paw edema test. One compound, AD 532 , showed particularly promising results. researchgate.net The anti-inflammatory activity in this model is often correlated with the inhibition of prostaglandins, making it a suitable test for compounds targeting the COX pathway. mdpi.comums.ac.id The biphasic nature of the edema allows for some prediction of a compound's mechanism of action. mdpi.com Five analogs (5, 10, 17, 19, and 27 ) from a series of polysubstituted pyrazoles displayed remarkable anti-inflammatory profiles in this model, with ED50 values for compounds 10 and 27 being nearly equivalent to that of celecoxib. nih.gov

Anticancer and Cytotoxic Potentials

In addition to their anti-inflammatory properties, derivatives of 1H-pyrazole are being extensively investigated for their potential as anticancer agents. Their cytotoxic effects against various cancer cell lines are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Apoptosis is a crucial process for eliminating damaged or cancerous cells, and its induction is a key strategy for many anticancer therapies. nih.gov Pyrazole derivatives have been shown to trigger apoptosis in various cancer cell lines through multiple mechanisms. One common pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of caspases, which are proteases that execute the apoptotic program. waocp.orgnih.gov For example, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) was found to be a potent inducer of apoptosis in triple-negative breast cancer cells (MDA-MB-468) through ROS production and caspase-3 activation. waocp.orgnih.govresearchgate.net

Another key mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. nih.govrsc.org Several 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated the ability to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax and p53. nih.govrsc.org

Furthermore, these compounds can exert their anticancer effects by inducing cell cycle arrest, thereby preventing cancer cells from proliferating. nih.govmdpi.com The pyrazole derivative 3f induced cell cycle arrest in the S phase in MDA-MB-468 cells. waocp.orgnih.gov Other derivatives have been shown to arrest the cell cycle in the G2/M phase. mdpi.comsemanticscholar.org For instance, the novel pyrazole derivative PTA-1 was found to cause cell cycle arrest and inhibit tubulin polymerization in triple-negative breast cancer cells. nih.gov

Interactive Table: Anticancer Mechanisms of 1H-Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Mechanism | IC50 Value | Reference |

|---|---|---|---|---|

| 3f | MDA-MB-468 (Triple-Negative Breast Cancer) | Apoptosis via ROS and Caspase-3 activation; S-phase cell cycle arrest | 14.97 µM (24h), 6.45 µM (48h) | waocp.orgnih.gov |

| 1,3,5-trisubstituted-1H-pyrazoles (e.g., 6c, 8, 10b, 10c) | MCF-7 (Breast), A549 (Lung), PC-3 (Prostate) | Bcl-2 inhibition; Increased Bax, p53, Caspase-3 expression | 3.9–35.5 μM (MCF-7) | rsc.org |

| PTA-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Apoptosis induction; Inhibition of tubulin polymerization | ~10 µM | nih.gov |

| P-03 (coumarin pyrazole carbaldehyde) | A549 (Lung) | Apoptosis induction; G2/M phase cell cycle arrest | 13.5 mmol | semanticscholar.org |

Targeting Specific Molecular Pathways in Neoplasia (e.g., Microtubule Assembly, Kinase Inhibition)

Derivatives of this compound have emerged as a significant class of compounds in oncological research due to their ability to modulate specific molecular pathways crucial for the proliferation and survival of cancer cells. Two of the most prominent mechanisms of action are the inhibition of microtubule assembly and the modulation of kinase activity.

Microtubule Assembly Inhibition: Certain pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization. mdpi.com Microtubules are dynamic cytoskeletal proteins essential for the formation of the mitotic spindle during cell division. By interfering with the assembly of these structures, these pyrazole compounds can arrest the cell cycle, typically in the G2/M phase, and subsequently induce apoptosis (programmed cell death). nih.gov The inhibitory action is often achieved by binding to the colchicine site on tubulin, which prevents the polymerization of tubulin dimers into microtubules. nih.gov For instance, a novel pyrazole derivative, 5b, was identified as a tubulin polymerization inhibitor with an IC50 of 7.30 μM. mdpi.com This disruption of microtubule dynamics ultimately leads to mitotic catastrophe and cell death in cancerous cells.

Kinase Inhibition: The pyrazole scaffold is a key structural feature in numerous kinase inhibitors. nih.gov Kinases are enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a common hallmark of cancer. Pyrazole derivatives have been designed to target a variety of kinases involved in neoplastic progression, including:

Akt Kinases: As a central node in the PI3K/Akt signaling pathway, Akt kinases are crucial for cell survival and proliferation. Pyrazole-based compounds have been developed as potent Akt1 kinase inhibitors. researchgate.net

Aurora Kinases: These are essential for mitotic progression, and their inhibition by pyrazole derivatives can lead to defects in chromosome segregation and ultimately cell death. N-1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have shown significant inhibition against Aurora-A kinase. researchgate.net

Bcr-Abl Kinase: This fusion protein is a hallmark of chronic myeloid leukemia (CML). Pyrazole-based inhibitors have been designed to target the Bcr-Abl kinase, showing potent activity against leukemia cell lines. researchgate.net

Cyclin-Dependent Kinases (CDKs): CDKs are fundamental regulators of the cell cycle. Pyrazole derivatives have been developed as CDK2 inhibitors, leading to cell cycle arrest and inhibition of cancer cell proliferation. researchgate.net

Epidermal Growth Factor Receptor (EGFR): Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against both wild-type EGFR and its resistant mutants. mdpi.com

Phosphoinositide 3-kinase (PI3K): Novel pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors, exhibiting excellent cytotoxicity against breast cancer cells. mdpi.com

The versatility of the pyrazole ring allows for structural modifications that can be tailored to achieve high potency and selectivity against specific kinase targets, making it a valuable scaffold in the development of targeted cancer therapies. mdpi.com

Selective Cytotoxicity against Malignant Cells (In Vitro)

A crucial aspect of anticancer drug development is the ability of a compound to selectively target and kill cancer cells while sparing normal, healthy cells. Derivatives of this compound have demonstrated significant selective cytotoxicity against a variety of malignant cell lines in in vitro studies.

The cytotoxic effects are typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration 50 (CC50) values are determined to quantify the potency of the compounds.

For example, a novel pyrazole-based derivative, P3C, displayed potent cytotoxicity against 27 human cancer cell lines, with CC50 values in the low micromolar and even nanomolar range for triple-negative breast cancer cell lines. rsc.org Similarly, other studies have reported the cytotoxic activity of pyrazole derivatives against a broad spectrum of cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.gov

The selectivity of these compounds is a key finding. For instance, some pyrazole-pyrazoline hybrids were found to be nontoxic to normal cells (HaCaT cell line) with an IC50 value of more than 50 µM, while exhibiting potent activity against various cancer cell lines. This differential effect is critical for minimizing the side effects commonly associated with traditional chemotherapy.

Interactive Table of In Vitro Cytotoxicity of this compound Derivatives:

| Compound/Derivative | Cancer Cell Line | IC50/CC50 (µM) | Reference |

| L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | nih.gov |

| L3 | MCF-7 (Breast) | 81.48 ± 0.89 | nih.gov |

| WSPP11 | A549 (Lung) | 4.94 | |

| WSPP11 | SiHa (Cervical) | 4.54 | |

| WSPP11 | COLO205 (Colon) | 4.86 | |

| WSPP11 | HepG2 (Liver) | 2.09 | |

| P3C | MDA-MB-231 (Breast) | 0.25 | rsc.org |

| P3C | MDA-MB-468 (Breast) | 0.49 | rsc.org |

| Compound 29 | HepG2 (Liver) | 10.05 | mdpi.com |

| Compound 29 | MCF7 (Breast) | 17.12 | mdpi.com |

| Compound 43 | MCF7 (Breast) | 0.25 | mdpi.com |

| Compound 67 | HCT116 (Colon) | 0.39 ± 0.06 | researchgate.net |

| Compound 67 | MCF-7 (Breast) | 0.46 ± 0.04 | researchgate.net |

In Vivo Antitumorigenic Evaluation in Xenograft Models

Following promising in vitro results, the antitumor efficacy of this compound derivatives has been evaluated in in vivo preclinical models, primarily using xenografts in immunocompromised mice. In these models, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored.

Several studies have demonstrated the in vivo potency of pyrazole derivatives. For example, certain derivatives have shown efficacy in non-small cell lung cancer (NSCLC) and vincristine-resistant human oral epidermoid carcinoma cell (KB/V) xenograft models. One study reported that a pyrazolo[3,4-d]pyrimidine derivative exhibited in vivo cytotoxicity in a xenograft model using HT-29 tumor-bearing mice. nih.gov Another study found that a 3,4-diaryl pyrazole derivative displayed significant tumor growth inhibitory activity at a low concentration of 5 mg/kg in an orthotopic murine mammary tumor model. nih.gov

Antimicrobial Properties

In addition to their anticancer activities, derivatives of this compound have demonstrated a broad spectrum of antimicrobial properties, positioning them as potential candidates for the development of new anti-infective agents.

Spectrum of Antibacterial Activity (Gram-Positive and Gram-Negative Organisms)

Derivatives of this compound have shown significant antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. The pyrazole nucleus is a stable heterocyclic structure that has been incorporated into various compounds to enhance their antibacterial potency.

Gram-Positive Bacteria: Numerous pyrazole derivatives have demonstrated efficacy against Gram-positive organisms, including clinically important pathogens such as Staphylococcus aureus and Bacillus subtilis. Some compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. For instance, certain pyrazole-thiazole hybrids exhibited potent activity against S. aureus with a low IC50 value of 11.8 µM.

Gram-Negative Bacteria: The antibacterial spectrum of pyrazole derivatives also extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. Activity has been reported against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Some imidazo-pyridine substituted pyrazole derivatives have been reported to be more potent than ciprofloxacin against several Gram-negative strains.

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial activity of a compound. Several pyrazole derivatives have exhibited low MIC values, indicating high potency.

Interactive Table of Antibacterial Activity of this compound Derivatives:

| Compound/Derivative | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Pyrazole-thiazole hybrids | S. aureus | Positive | IC50: 11.8 µM | |

| Pyrazole-thiazole hybrids | K. planticola | Negative | IC50: 11.8 µM | |

| Thiazolidinone-clubbed pyrazoles | E. coli | Negative | 16 | |

| Imidazo-pyridine substituted pyrazoles | Various | Both | <1 (except MRSA) | |

| Naphthyl-substituted pyrazole-derived hydrazones | S. aureus | Positive | 0.78–1.56 | |

| Naphthyl-substituted pyrazole-derived hydrazones | A. baumannii | Negative | 0.78–1.56 | |

| Pyrazole-triazole hybrids | Various | Both | 10–15 | |

| Compound 3 | E. coli | Negative | 0.25 | |

| Compound 4 | S. epidermidis | Positive | 0.25 |

Antifungal Efficacy against Pathogenic Fungi

Derivatives of this compound have also demonstrated significant antifungal activity against a variety of pathogenic fungi. The need for new antifungal agents is pressing due to the rise of fungal infections and the emergence of drug-resistant strains.

The antifungal efficacy of these compounds has been evaluated against several phytopathogenic fungi, including Aspergillus niger, Aspergillus flavus, Penicillium chrysogenum, and Rhizopus oryzae. For example, one study found that among twenty different pyrazole derivatives, compound 3b was the most effective against A. niger and A. flavus.

The antifungal activity is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a compound that inhibits 50% of fungal growth. Some isoxazolol pyrazole carboxylate derivatives have shown potent antifungal activity with low EC50 values.

Interactive Table of Antifungal Activity of this compound Derivatives:

| Compound/Derivative | Fungal Strain | EC50 (µg/mL) / Inhibition | Reference |

| Pyrazole 3b | Aspergillus niger | IZD: 32.0 mm | |

| Pyrazole 3b | Aspergillus flavus | IZD: 30.0 mm | |

| Compound 10b | Aspergillus niger | IZD: 28 mm | |

| Compound 10b | Penicillium chrysogenum | IZD: 20 mm | |

| Isoxazolol pyrazole carboxylate 7ai | Alternaria porri | 2.24 | |

| Isoxazolol pyrazole carboxylate 7ai | Marssonina coronaria | 3.21 | |

| Isoxazolol pyrazole carboxylate 7ai | Cercospora petroselini | 10.29 | |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 | |

| Compound 2 | Aspergillus niger | MIC: 1 |

Molecular Mechanisms of Antimicrobial Action (e.g., Cell Wall Disruption, DNA Gyrase Inhibition)

The antimicrobial effects of this compound derivatives are attributed to their ability to interfere with essential cellular processes in microorganisms. Two of the well-documented mechanisms are the disruption of the bacterial cell wall and the inhibition of DNA gyrase.

Cell Wall Disruption: The bacterial cell wall is a crucial structure that maintains the shape and integrity of the bacterium, protecting it from osmotic stress. Some pyrazole derivatives exert their bactericidal or bacteriostatic effects by disrupting the synthesis or integrity of the cell wall. This mechanism is particularly effective against Gram-positive bacteria, which have a thick peptidoglycan layer.

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, which is a critical step for relieving torsional stress during these processes. Pyrazole derivatives have been identified as potent inhibitors of DNA gyrase. By binding to this enzyme, they prevent it from carrying out its function, leading to the accumulation of DNA damage and ultimately bacterial cell death. This mechanism of action is effective against both Gram-positive and Gram-negative bacteria.

Analgesic Effects and Related Modulations

Derivatives of this compound have been the subject of numerous studies to elucidate their potential analgesic properties. These investigations often involve exploring their influence on various pain pathways and assessing their efficacy in established preclinical models of pain.

The analgesic effects of pyrazole derivatives are investigated through various in vivo pain models designed to differentiate between peripheral and central mechanisms of action. researchgate.net Peripheral analgesia is often mediated by the inhibition of inflammatory mediators in peripheral tissues, while central analgesia involves modulation of pain signals within the central nervous system.

Models such as the formalin, capsaicin, and glutamate tests are employed to probe these pathways. researchgate.net The formalin test, for instance, involves two phases: an initial neurogenic pain phase followed by a later inflammatory pain phase. The capsaicin and glutamate tests induce nociception through the activation of specific receptors on primary afferent fibers, helping to pinpoint the compound's site of action. researchgate.net The ability of pyrazole derivatives to reduce pain-like behaviors in these models suggests their interaction with specific components of the pain signaling cascade, including transient receptor potential (TRP) channels and glutamate receptors. researchgate.net The combination of pyrazole and 1,2,4-triazole structures has been explored to create compounds with potential activity on various mechanisms involved in pathological conditions accompanied by pain. zsmu.edu.ua

A primary method for evaluating the peripheral analgesic activity of this compound derivatives is the acetic acid-induced writhing test in mice. zsmu.edu.uaresearchgate.net This test is a chemical method that induces a painful stimulus of peripheral origin. nih.gov The intraperitoneal injection of acetic acid causes irritation and triggers the release of endogenous mediators like prostaglandins, which sensitize nociceptors and result in a characteristic writhing response (abdominal contractions and stretching of the hind limbs). nih.govnih.gov

The analgesic potential of a test compound is determined by its ability to significantly reduce the frequency of these writhes compared to a control group. nih.gov Numerous studies have demonstrated that various pyrazole derivatives exhibit potent activity in this model, indicating their effectiveness in mitigating peripherally mediated pain. researchgate.netresearchgate.net The combination of pyrazole derivatives with other heterocyclic fragments, such as 1,2,4-triazol-3-thiol, has been shown to produce compounds with significant antinociceptive activity in the acetic acid-induced writhing test. zsmu.edu.ua

Table 1: Analgesic Activity of Select Pyrazole Derivatives in Acetic Acid-Induced Writhing Test This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Key Finding | Reference |

|---|---|---|

| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives | Several derivatives exhibited potent analgesic activity compared to aspirin. | researchgate.net |

| Pyrazole-containing 1,2,4-triazole-3-thiol derivatives | Compounds showed significant antinociceptive activity in vivo. | zsmu.edu.ua |

| 2,6-Disubstituted Pyridazin-3(2H)-one derivatives (containing pyrazole moiety) | Selected compounds were screened and showed analgesic activity. | researchgate.net |

Enzyme Modulation and Metabolic Pathway Regulation

Beyond analgesia, derivatives of this compound have been extensively investigated for their ability to modulate key enzymes involved in metabolic diseases, particularly type 2 diabetes.

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis by rapidly inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion. nih.gov This mechanism has established DPP-4 inhibition as a significant therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net

Pyrazole-containing compounds have emerged as a promising class of DPP-4 inhibitors. researchgate.net Extensive research has focused on synthesizing and evaluating various pyrazole derivatives, such as those incorporating thiosemicarbazone or β-amino acid side chains, to enhance their binding affinity to the DPP-4 enzyme. nih.govresearchgate.net Structure-activity relationship studies have shown that the pyrazole ring can facilitate critical interactions within the S1 and S2 pockets of the DPP-4 active site. researchgate.net In vitro fluorescence-based assays are commonly used to determine the inhibitory potency of these derivatives, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov

Table 2: In Vitro DPP-4 Inhibitory Activity of Pyrazole-based Thiosemicarbazone Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Description | IC50 (nM) | Reference |

|---|---|---|---|

| 2f | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | 1.266 ± 0.264 | nih.gov |

| 2g | Trifluoromethyl-substituted benzylidene moiety | 4.775 ± 0.296 | nih.gov |

| 2o | Biphenyl-substituted benzylidene moiety | 18.061 ± 0.311 | nih.gov |

| 2k | Thiomethyl-substituted benzylidene moiety | 22.671 ± 0.301 | nih.gov |

| 2i | Methoxy-substituted benzylidene moiety | 43.312 ± 0.372 | nih.gov |

| Sitagliptin | Reference DPP-4 Inhibitor | 4.380 ± 0.319 | nih.gov |

Sodium-glucose co-transporters (SGLTs) are membrane proteins that facilitate the transport of glucose across cell membranes. SGLT1 is primarily found in the small intestine, where it mediates glucose absorption, while SGLT2 is responsible for the majority of glucose reabsorption in the kidneys. researchgate.net Inhibition of these transporters, particularly SGLT2, is a therapeutic approach for type 2 diabetes, as it promotes urinary glucose excretion and lowers blood glucose levels. googleapis.com

Research has identified pyrazole derivatives as potent and selective inhibitors of SGLTs. For example, studies on 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives have demonstrated their potential as selective SGLT1 inhibitors with therapeutic activity on postprandial hyperglycemia. a2bchem.com The structural features of these pyrazole-containing molecules allow them to effectively bind to the active site of the transporter, blocking glucose uptake. researchgate.net

Fatty Acid-Binding Protein 4 (FABP4), also known as A-FABP or aP2, is an intracellular lipid-binding protein primarily expressed in adipocytes and macrophages. nih.gov It plays a significant role at the intersection of metabolic and inflammatory pathways and is implicated in the development of insulin resistance, atherosclerosis, and other metabolic disorders. nih.govmdpi.com Consequently, inhibiting FABP4 has become an attractive therapeutic strategy. nih.gov

Specific pyrazole derivatives have been identified as potent inhibitors of FABP4. One such compound, [(29-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)(1,19-biphenyl)-3-yl)oxy]-acetic acid, has been shown to interact with the fatty acid-binding pocket of FABP4, thereby inhibiting the binding of endogenous fatty acids. nih.govresearchgate.net Another FABP4 inhibitor containing a pyrazole structure, BMS-309403, has been used in preclinical models to investigate the role of FABP4 in conditions like gestational diabetes mellitus, where its inhibition was shown to attenuate the disease. nih.gov These findings highlight the potential of pyrazole-based compounds to modulate metabolic pathways through the inhibition of FABP4.

Glucokinase Activation and Other Enzyme Interactions

Derivatives of this compound have been investigated for their interactions with several key enzymes, demonstrating potential as modulators of metabolic and inflammatory pathways.

Glucokinase (GK) is a crucial enzyme in glucose metabolism, primarily found in liver and pancreatic β-cells, where it acts as a glucose sensor. Compounds that activate glucokinase are of significant interest for the treatment of Type II diabetes. Research into pyrazole derivatives has led to the development of potent glucokinase activators. For instance, indazole and pyrazolopyridine-based compounds have been synthesized and identified as effective glucokinase activators. nih.gov While the broader class of pyrazoles has shown promise, specific studies focusing on this compound derivatives as direct glucokinase activators are an area of ongoing research. The design of novel pyrazole-3-one derivatives has been guided by docking studies to optimize interactions with the allosteric site of the glucokinase enzyme, aiming to enhance their hypoglycemic activity. nih.gov

Beyond glucokinase, these derivatives have shown inhibitory activity against other enzymes. Certain pyrazol-3-propanoic acid derivatives have been identified as potent inhibitors of leukotriene biosynthesis in human neutrophils. nih.gov Furthermore, studies have revealed that specific derivatives substantially inhibit cyclooxygenase-1 (COX-1) activity in platelets, with IC50 values indicating high potency. nih.gov For example, compounds have been identified with COX-1 inhibitory IC50 values as low as 0.014 μM and 0.041 μM. nih.gov This dual inhibition of pathways involved in inflammation suggests a potential therapeutic application in inflammatory and allergic diseases. nih.gov Other research has focused on the pyrazole scaffold for developing inhibitors of meprins, a family of metalloproteases, indicating the versatility of this chemical structure in targeting different enzyme families. nih.gov

Exploration of Other Noteworthy Biological Activities

Platelet Aggregation Inhibition

Derivatives based on the pyrazole scaffold have demonstrated significant potential as inhibitors of platelet aggregation, a key process in thrombosis. Research has focused on 1,5-diarylpyrazole-3-carboxamides, which are structurally related to this compound, as potent inhibitors of arachidonic acid-induced platelet aggregation. nih.govresearchgate.net

In vitro studies using the turbidimetric method of Born have shown that certain analogs from this series exhibit potent anti-aggregatory activities. nih.gov Specifically, 1,5-diarylpyrazole-3-carboxamides synthesized with small, basic amines displayed the strongest activity, with IC50 values in the low nanomolar range (5.7-83 nM). nih.govresearchgate.net This high potency in a cellular environment suggests that these pyrazole derivatives could serve as lead compounds for the design of more effective agents for intervening in cardiovascular diseases like myocardial infarction and ischemic stroke. nih.gov The structure-activity relationship studies indicate that the nature of the substituents on the pyrazole core is critical for the observed inhibitory effect. nih.gov

Cannabinoid Receptor (CB1) Modulation

The pyrazole scaffold is a well-established framework for the development of cannabinoid receptor 1 (CB1) modulators. The prototypical CB1 receptor antagonist/inverse agonist, Rimonabant, features a 1,5-diarylpyrazole core. nih.govresearchgate.net Structure-activity relationship (SAR) studies have suggested that the substituent at the 3-position of the pyrazole ring plays a critical role in receptor recognition and functional activity. nih.gov

Research has explored the modification of this 3-position on the Rimonabant template to develop novel CB1-selective compounds. nih.govresearchgate.net This has led to the synthesis of tricyclic pyrazole-based compounds designed as rigid analogs of Rimonabant, with many exhibiting high affinity and selectivity for either CB1 or CB2 receptors. mdpi.com Interestingly, while the goal of some studies was to optimize CB1 agonist activity, many of the synthesized 3-substituted pyrazole analogs produced agonist-like effects in mice (e.g., antinociception, hypothermia) that were not mediated by CB1 or CB2 receptors, suggesting a novel mechanism of action. nih.govresearchgate.net These findings highlight the complexity of pyrazole-based ligand interactions with the endocannabinoid system and point towards the potential for developing biased allosteric modulators that can fine-tune receptor signaling for therapeutic benefit, potentially avoiding the psychoactive side effects associated with direct CB1 agonists. nih.govresearchgate.net

Preclinical Neuroprotective and Anxiolytic Studies

The versatility of the pyrazole nucleus extends to the central nervous system, with derivatives showing promise in preclinical models of neuroprotection and anxiety.

In the context of neuroprotection, N-propananilide derivatives featuring a pyrazole ring have been synthesized and evaluated for their potential against neurotoxicity. nih.gov In a preclinical in vitro model using 6-hydroxy-dopamine (6-OHDA) to induce neurotoxicity in SH-SY5Y cells, all twelve synthesized 3-(1H-pyrazole-1-yl)-N-propananilide derivatives demonstrated neuroprotective activity. nih.gov Further investigation into the most potent compounds revealed that their protective effects are mediated by decreasing the levels of the pro-apoptotic protein Bax and inhibiting the activation of caspase-3, a key executioner enzyme in apoptosis. nih.gov

Regarding anxiolytic activity, pyrazolopyridine derivatives have been investigated as non-benzodiazepine anxiolytics. One such compound, ICI 190,622, emerged from a series of potent anxiolytics and demonstrated efficacy in preclinical models involving rats and monkeys. nih.gov Neurochemical studies showed that ICI 190,622 interacts with benzodiazepine binding sites, showing selectivity for the Type 1 site, which is associated with anxiolysis with minimal sedation. nih.gov The compound was a potent anticonvulsant and appeared less likely to potentiate the effects of ethanol compared to diazepam, suggesting a potentially favorable safety profile. nih.gov

Computational Chemistry and Theoretical Characterization of 1h Pyrazole 3 Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. This approach allows for the optimization of the molecular geometry to find its most stable conformation and provides detailed information about electron distribution. For pyrazole (B372694) derivatives, DFT calculations are commonly employed to determine structural parameters like bond lengths and angles. However, specific studies providing optimized geometry and electronic structure data for 1H-Pyrazole-3-propanoic acid are not readily found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large gap generally implies high stability and low reactivity. While this analysis is standard for pyrazole compounds, specific values for the HOMO-LUMO gap of this compound have not been detailed in the surveyed literature.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)